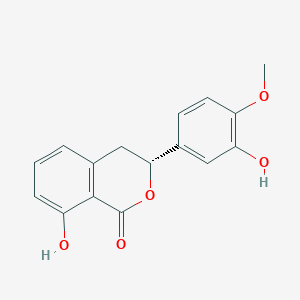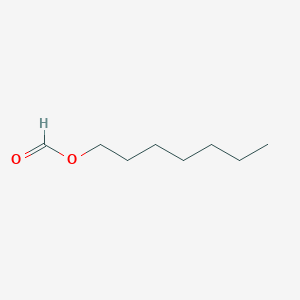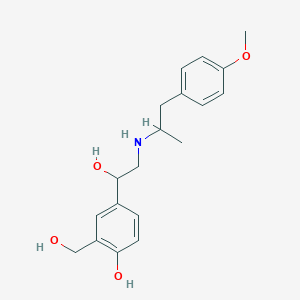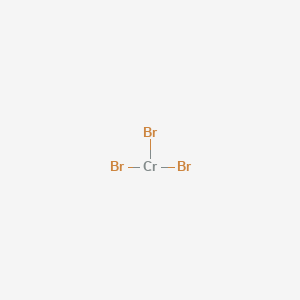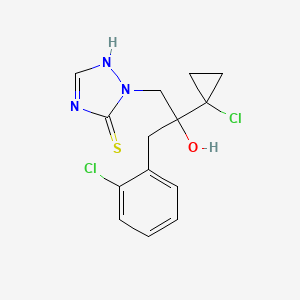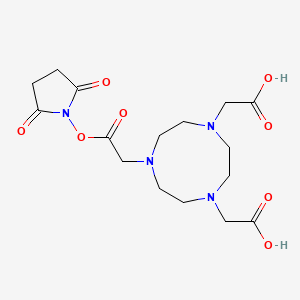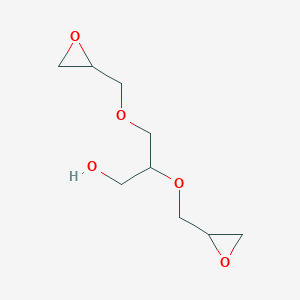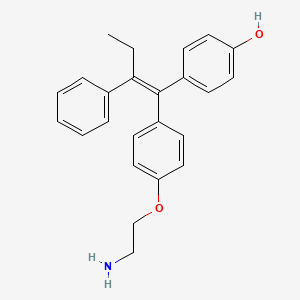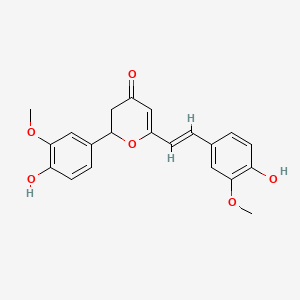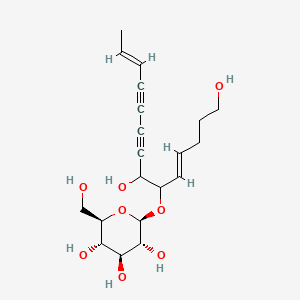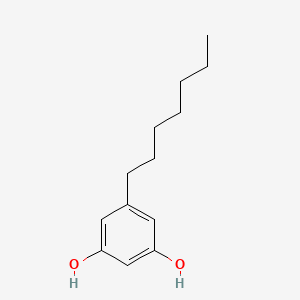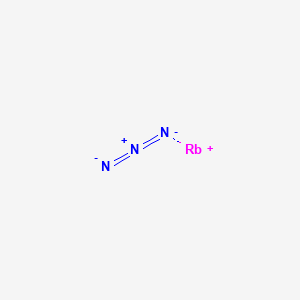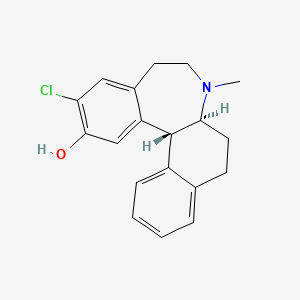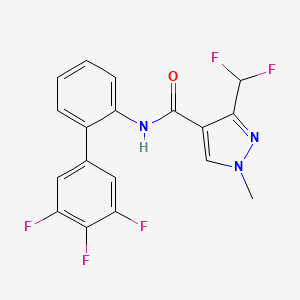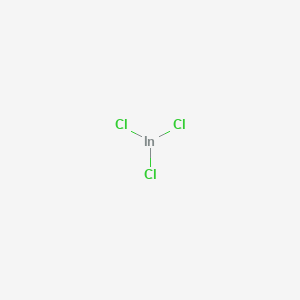
Indium In 111 chloride
描述
Indium In 111 chloride (¹¹¹InCl₃) is a radiopharmaceutical precursor used for radiolabeling monoclonal antibodies (e.g., ProstaScint, Zevalin) in diagnostic imaging and radioimmunotherapy . It is supplied as a sterile, non-pyrogenic solution in 0.05 M hydrochloric acid, with a pH of 1.1–1.4, and decays via electron capture to stable cadmium-111, emitting gamma rays at 171 keV and 245 keV . Its physical half-life is 67.32 hours, making it suitable for delayed imaging protocols . Clinical applications include detecting abscesses, osteomyelitis, infected prostheses, and inflammatory arthritis .
准备方法
Cyclotron Production of Indium-111 Isotope
The synthesis of ¹¹¹InCl₃ begins with the production of the Indium-111 radioisotope, typically achieved via cyclotron irradiation. A cadmium-112 (Cd-112) enriched target is bombarded with protons in a nuclear reaction:
Key parameters for this process include:
| Parameter | Value | Source |
|---|---|---|
| Proton beam energy | 20–30 MeV | |
| Target material | Cd-112 (≥99% enrichment) | |
| Irradiation time | 4–8 hours | |
| Yield | 1.85–3.7 GBq (50–100 mCi) |
Post-irradiation, the target is dissolved in hydrochloric acid to extract In-111. The solution undergoes ion-exchange chromatography to separate In-111 from cadmium and other impurities. Radionuclidic purity is critical, with limits set at ≤0.25% Indium-114m/114 at expiration .
Chemical Synthesis of Indium Chloride from Metallic Indium
Following isotope production, indium metal is converted to indium chloride through direct reaction with hydrochloric acid. High-purity indium (99.9%) is dissolved in concentrated HCl under controlled conditions:
3 + 3\text{H}2 \quad
Process Steps:
-
Indium Preparation: Indium metal is melted and quenched in distilled water to form "indium flowers," increasing surface area for reaction .
-
Acid Reaction: Indium flowers react with 4 M HCl at 60–70°C, with subsequent concentration to crystallize hydrated InCl₃ (InCl₃·4–5H₂O) .
-
Crystallization: The solution is evaporated to dryness, yielding hydrated indium chloride crystals.
Optimization Data:
-
Acid Concentration: 4 M HCl ensures complete dissolution without excessive foaming .
-
Reaction Temperature: 60–70°C balances reaction rate and safety .
-
Yield: ~90% conversion efficiency under optimal conditions .
Solvent Replacement Method for Anhydrous Indium Chloride
Hydrated InCl₃ is unsuitable for radiopharmaceutical use due to instability at high temperatures. The patent CN101033079A details a stepwise solvent replacement method to produce anhydrous ¹¹¹InCl₃:
Propyl Carbinol-Heptane Complexation
Hydrated InCl₃ is mixed with propyl carbinol (n-butanol) and heptane (40–50% v/v) at 35–50°C. This replaces crystal water with a labile InCl₃·n-butanol complex:
3·4\text{H}2\text{O} + \text{C}4\text{H}9\text{OH} \rightarrow \text{InCl}3·\text{C}4\text{H}9\text{OH} + 4\text{H}2\text{O} \quad
Etherate Formation
The n-butanol complex is refluxed with diethyl ether and sodium metal (3–8 g) in a Soxhlet apparatus. Sodium scavenges residual water and alcohols, forming stable high-boiling byproducts:
3·\text{C}4\text{H}9\text{OH} + \text{(C}2\text{H}5\text{)}2\text{O} \rightarrow \text{InCl}3·\text{(C}2\text{H}5\text{)}2\text{O} + \text{C}4\text{H}9\text{OH} \quad
Thermal Drying
The etherate is distilled at 40–60°C, followed by nitrogen drying at <100°C to yield anhydrous ¹¹¹InCl₃.
Critical Parameters:
| Step | Temperature Range | Key Additives | Outcome |
|---|---|---|---|
| Complexation | 35–50°C | Heptane | Reduces azeotrope formation |
| Ether reflux | 70–120°C | Sodium metal | Removes H₂O/ROH |
| Drying | <100°C | Dry N₂ gas | Prevents thermal decomposition |
Purification and Quality Control
Radionuclidic Purity
Post-synthesis, the product is analyzed via gamma spectroscopy to ensure compliance with regulatory limits:
Chemical Purity
Residual solvents (n-butanol, heptane, ether) are quantified using gas chromatography, with limits set at <10 ppm .
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclotron + HCl | High radionuclidic purity | Requires specialized equipment | 85–90 |
| Solvent replacement | Low-temperature dehydration | Multi-step, time-intensive | 75–80 |
化学反应分析
Indium chloride undergoes various types of chemical reactions:
Lewis Acid Reactions: As a Lewis acid, indium chloride forms complexes with donor ligands such as chloride ions, resulting in tetrahedral, trigonal bipyramidal, and octahedral complexes.
Reduction Reactions: In diethyl ether solution, indium chloride reacts with lithium hydride to form indium hydride, which is used as a reducing agent in organic synthesis.
Substitution Reactions: Indium chloride can react with Grignard reagents or methyllithium to produce trimethylindium.
科学研究应用
Oncology
One of the most significant applications of InCl is in oncology, where it plays a crucial role in tumor imaging. The compound is used to label monoclonal antibodies that specifically bind to cancer cells, allowing for:
- Tumor Localization : High specificity in identifying tumor sites.
- Staging Cancer : Assessing the extent of disease spread.
- Evaluating Treatment Response : Monitoring changes in tumor size or activity post-treatment.
- Detecting Recurrence : Identifying new tumor growth after treatment completion .
Case Study : A study involving patients with esophageal cancer demonstrated that InCl scintigraphy could differentiate between bone metastasis and bone marrow reconversion, highlighting its utility in complex cancer cases .
Infection and Inflammation Imaging
Indium-111 chloride is also extensively used for imaging infections and inflammatory processes. When WBCs are labeled with InCl and reinjected into the patient, they accumulate at sites of infection or inflammation, enabling:
- Localization of Infections : Accurate identification of abscesses or inflammatory lesions.
- Assessment of Severity : Determining the extent of infection based on WBC accumulation .
Case Study : In a clinical evaluation involving patients with suspected infections related to joint prostheses, InCl imaging successfully identified infections that were otherwise challenging to diagnose using conventional methods .
Bone Marrow Imaging
The compound has proven effective for evaluating hematologic diseases through bone marrow imaging. Its distribution mimics that of iron, allowing for:
- Bone Marrow Hyperplasia Detection : Identifying conditions such as anemia or marrow infiltration by malignancies.
- Differentiation Between Conditions : Distinguishing between benign marrow reconversion and metastatic disease .
Advantages
- Moderate Half-Life : Allows sufficient time for imaging without excessive radiation exposure to patients.
- High Sensitivity : Capable of detecting low levels of disease activity due to the sensitivity of gamma cameras to emitted radiation.
- Versatility : Applicable in various medical conditions beyond oncology, including gastrointestinal bleeding and lymphatic disorders .
Limitations
作用机制
Indium chloride exerts its effects primarily through its role as a Lewis acid. It forms complexes with donor ligands, facilitating various chemical reactions. In organic synthesis, it acts as a catalyst by stabilizing transition states and intermediates, thereby lowering the activation energy required for the reaction to proceed .
相似化合物的比较
Comparison with Indium-111-Labeled Leukocytes
Diagnostic Performance in Osteomyelitis and Abscesses
In osteomyelitis, ¹¹¹InCl₃ demonstrated comparable sensitivity (91%) and specificity (89%) to ¹¹¹In-labeled leukocytes (sensitivity 84%, specificity 82%) . However, ¹¹¹InCl₃ avoids the labor-intensive leukocyte labeling process, reducing preparation time and contamination risks . For abscess detection, ¹¹¹InCl₃ achieved a sensitivity of 92% and specificity of 95%, outperforming ¹¹¹In-labeled leukocytes, which are prone to false positives from accessory spleens or respiratory diseases .
Limitations
Both agents showed false negatives in vertebral osteomyelitis and cases of prolonged antibiotic therapy . ¹¹¹InCl₃ may also accumulate in healing bone grafts or inflamed joints, mimicking infection .
Comparison with Gallium-67 Citrate
Advantages in Specificity
¹¹¹InCl₃ avoids gastrointestinal uptake and non-specific binding to healing fractures, which are common pitfalls with gallium-67 (⁶⁷Ga) citrate . In chronic osteomyelitis, ¹¹¹InCl₃ specificity (89%) exceeded ⁶⁷Ga, which often localizes in non-infected fractures .
Radiation Exposure
¹¹¹InCl₃ has a lower radiation burden (effective dose ~0.27 mSv/MBq) compared to ⁶⁷Ga (~0.3 mSv/MBq) due to its shorter half-life and absence of beta emissions .
Comparison with Technetium-99m Methylene Diphosphonate (Tc-99m MDP)
Osteomyelitis Detection
In experimental canine osteomyelitis, ¹¹¹InCl₃ showed superior differentiation between infected and non-infected sites (tibia/femur ratio: 1.93 vs. 1.32) compared to Tc-99m MDP (p = 0.0001 vs. p = 0.0199) . ¹¹¹InCl₃’s accuracy (79%) in prosthetic infections also surpassed Tc-99m MDP, which cannot distinguish infection from mechanical loosening .
Imaging Protocol
Tc-99m MDP requires three-phase imaging (flow, blood pool, delayed), while ¹¹¹InCl₃ simplifies protocols with single-timepoint imaging at 24–72 hours .
Chemical and Pharmacological Comparison
¹¹¹InCl₃ directly binds to antibodies via DTPA chelators, whereas ¹¹¹In-oxyquinoline requires leukocyte isolation .
Clinical Considerations and Limitations
False Positives/Negatives
生物活性
Indium In-111 chloride (¹¹¹InCl₃) is a radioactive compound primarily utilized in nuclear medicine as a diagnostic radiopharmaceutical. It is notable for its biological activity, particularly in imaging and therapeutic applications. This article delves into the biological properties, mechanisms of action, biodistribution, and clinical applications of Indium In-111 chloride, supported by relevant data tables and case studies.
Overview of Indium In-111 Chloride
Indium-111 is a radioactive isotope that decays via electron capture to stable cadmium-111, emitting gamma radiation detectable by imaging devices. Indium In-111 chloride is synthesized through the proton irradiation of cadmium-112 targets, followed by conversion into the chloride form using hydrochloric acid . The compound is typically provided as a sterile solution with a pH of 1.1 to 1.4 and boasts a high purity level of over 99.9% indium-111.
Indium In-111 chloride is primarily used for radiolabeling monoclonal antibodies and autologous leukocytes. The mechanism involves the formation of stable complexes with these biological molecules, allowing for targeted imaging of specific tissues or pathological conditions. For instance, when used with leukocytes, it enables visualization of inflammatory processes such as abscesses or infections .
Biological Activity and Biodistribution
The biological activity of Indium In-111 chloride can be characterized by its biodistribution patterns and clearance rates from the body. Studies indicate that after administration, the compound exhibits a biexponential disappearance from the bloodstream, with significant retention in organs such as the liver and spleen.
Table 1: Biodistribution and Clearance Characteristics
| Parameter | Value |
|---|---|
| Half-life | 67.2 hours |
| Biological half-life | 2.8 to 5.5 hours (blood) |
| Elimination via urine | ~10% within 72 hours |
| Retention in liver/spleen | Assumed equal to physical half-life |
The biodistribution studies demonstrate that between 9.5% to 24.4% of the injected dose remains in whole blood at various time intervals post-injection . The rapid clearance from circulation is crucial for minimizing radiation exposure while maximizing diagnostic efficacy.
Clinical Applications
Indium In-111 chloride has several key applications in clinical settings:
- Radiolabeling Monoclonal Antibodies : Used in preparations like OncoScint and ProstaScint for imaging tumors.
- Detection of Inflammatory Processes : Labeled leukocytes can be tracked to areas of infection or inflammation.
- Radioimmunotherapy : Employed in conjunction with therapeutic agents such as Zevalin for targeted cancer treatment.
Case Study: ProstaScint Imaging
ProstaScint (capromab pendetide) utilizes Indium In-111 chloride for imaging prostate cancer patients at high risk for pelvic lymph node metastases. The diagnostic accuracy is enhanced through the specific targeting capabilities of the radiolabeled monoclonal antibody, allowing for improved treatment planning .
Safety and Pharmacokinetics
While Indium In-111 chloride is generally well-tolerated, understanding its pharmacokinetics is essential for optimizing its use. The compound's low excretion rate (less than 1% in feces and urine within 24 hours) indicates that most radioactivity remains within the body long enough to facilitate imaging but raises considerations regarding potential radiation exposure over time .
常见问题
Basic Research Questions
Q. What analytical methods ensure radiochemical purity and chemical identity of Indium In-111 chloride?
Radiochemical purity (>95%) is validated using thin-layer chromatography (TLC) to confirm the dominance of In³⁺ ions . Gamma spectrometry with germanium semiconductor detectors identifies the photopeaks at 0.171 MeV and 0.245 MeV, ensuring proper radiochemical identity . Chemical purity is assessed via atomic absorption spectroscopy for trace metals (e.g., Cu, Ni, Cd) with limits ≤0.1 μg/mL .
Q. How should Indium In-111 chloride be stored to maintain stability for radiolabeling applications?
The compound must be stored in hermetic, light-resistant containers at controlled room temperature (20–25°C). Single-unit packaging minimizes contamination risks, and sterility is maintained under these conditions .
Q. What are the key decay properties of In-111 relevant to experimental timing?
In-111 decays via electron capture to stable Cd-111 with a physical half-life of 67.32 hours. Researchers must account for decay kinetics when designing longitudinal imaging studies or dosimetry calculations. The external radiation constant is 8.3 × 10⁻⁴ C/kg/hr, requiring appropriate shielding (e.g., lead with 0.023 cm attenuation coefficient) .
Advanced Research Questions
Q. How can radiolabeling efficiency with monoclonal antibodies (e.g., ProstaScint) be optimized?
Key factors include:
- pH control : The reaction medium should be adjusted to pH 5.0–6.5 to stabilize In³⁺-antibody chelation .
- Chelator selection : DTPA or modified antibodies with site-specific chelators improve labeling efficiency .
- Incubation time : 30–60 minutes at 37°C balances labeling efficiency and antibody integrity . Post-labeling purification (e.g., size-exclusion chromatography) removes unbound In-111 .
Q. How should researchers address discrepancies in In-111 chloride imaging data (e.g., false-positive uptake)?
In rheumatoid arthritis studies, In-111 chloride uptake correlated with synovial inflammation but showed overlap with osteoarthritis. To resolve contradictions:
- Use quantitative scoring (e.g., 0–5 scale per joint) .
- Cross-validate with clinical markers (swelling, grip strength) and alternative imaging (MRI) .
- Control for nonspecific uptake by comparing with healthy tissues or blocking studies .
Q. What are critical considerations for biodistribution studies in preclinical models?
- Dosimetry : Limit injected activity to ≤19 MBq (0.5 mCi) in rodents to avoid radiation-induced artifacts .
- Kinetic modeling : Use compartmental models to account for In-111’s dual gamma emissions (171 keV and 245 keV) .
- Tissue sampling : Collect organs at 72 hours post-injection to match the half-life .
Q. How can trace metal impurities impact radiolabeling, and how are they quantified?
Impurities like Zn²⁺ or Fe³⁺ compete with In³⁺ for chelation sites, reducing labeling efficiency. Atomic absorption spectroscopy detects these at ≤0.1 μg/mL, ensuring compliance with pharmacopeial standards .
Q. Emerging Applications and Methodological Challenges
Q. What novel applications of In-111 chloride are being explored in inflammatory disease research?
Recent studies use In-111 chloride scintigraphy to:
- Quantify synovial inflammation in rheumatoid arthritis, with total scan scores correlating with swollen joint counts (r = 0.72) .
- Monitor hematopoietic bone marrow activity in myeloproliferative disorders .
- Track tumor-associated macrophages in preclinical oncology models .
Q. How can researchers mitigate radiation risks in clinical studies involving In-111 chloride?
属性
IUPAC Name |
trichloroindigane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCMQHVBLHHWTO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[In](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InCl3, Cl3In | |
| Record name | indium(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033566 | |
| Record name | Indium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-82-8, 36403-62-0 | |
| Record name | Indium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium chloride (133InCl3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036403620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium chloride (InCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


